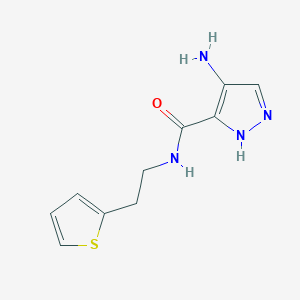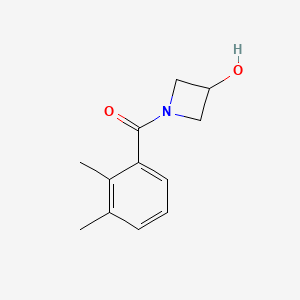
3-Methyl-1-(4-propan-2-ylbenzoyl)pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-(4-propan-2-ylbenzoyl)pyrrolidine-3-carboxylic acid, also known as MPBC, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic properties.
Aplicaciones Científicas De Investigación
3-Methyl-1-(4-propan-2-ylbenzoyl)pyrrolidine-3-carboxylic acid has been found to have potential therapeutic properties in various scientific research applications. It has been studied for its anti-inflammatory, analgesic, and anti-tumor effects. 3-Methyl-1-(4-propan-2-ylbenzoyl)pyrrolidine-3-carboxylic acid has also been shown to have neuroprotective properties and may have potential use in treating neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1-(4-propan-2-ylbenzoyl)pyrrolidine-3-carboxylic acid is not fully understood. However, it has been suggested that it may act through the inhibition of cyclooxygenase-2 (COX-2) and the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. COX-2 is an enzyme involved in the production of inflammatory mediators, while Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
3-Methyl-1-(4-propan-2-ylbenzoyl)pyrrolidine-3-carboxylic acid has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 3-Methyl-1-(4-propan-2-ylbenzoyl)pyrrolidine-3-carboxylic acid has been shown to protect against oxidative stress and inflammation in neuronal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Methyl-1-(4-propan-2-ylbenzoyl)pyrrolidine-3-carboxylic acid in lab experiments is its potential therapeutic properties. It may be useful in studying the mechanisms of inflammation, pain, and cancer growth. However, one limitation is the lack of understanding of its mechanism of action, which may make it difficult to interpret results.
Direcciones Futuras
There are several future directions for research on 3-Methyl-1-(4-propan-2-ylbenzoyl)pyrrolidine-3-carboxylic acid. One direction is to further investigate its mechanism of action and potential targets. Another direction is to study its effects in different animal models and in human clinical trials. Additionally, 3-Methyl-1-(4-propan-2-ylbenzoyl)pyrrolidine-3-carboxylic acid may have potential use in combination with other drugs for the treatment of various diseases.
Métodos De Síntesis
3-Methyl-1-(4-propan-2-ylbenzoyl)pyrrolidine-3-carboxylic acid can be synthesized through a multistep process involving the reaction of 4-isobutylbenzoyl chloride with pyrrolidine-3-carboxylic acid, followed by the addition of methyl iodide. The final product is obtained through purification by column chromatography.
Propiedades
IUPAC Name |
3-methyl-1-(4-propan-2-ylbenzoyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-11(2)12-4-6-13(7-5-12)14(18)17-9-8-16(3,10-17)15(19)20/h4-7,11H,8-10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVCVACXSDNFNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)N2CCC(C2)(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B7569244.png)

![1-[(E)-3-(furan-2-yl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B7569251.png)
![1-[(E)-3-(2-fluorophenyl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B7569255.png)
![1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B7569265.png)
![3-methyl-1-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569270.png)

![1-[(E)-3-(3-fluorophenyl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B7569308.png)
![1-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B7569310.png)
![3-methyl-1-[(E)-3-thiophen-2-ylprop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569320.png)

